8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
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Description
8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Novel pyrroloquinoline derivatives have been synthesized and tested as antiproliferative agents, particularly against leukemias. These compounds exhibit cell growth inhibitory properties and are characterized by an angular aromatic tricyclic system with a methanesulfon-anisidide side chain. The antiproliferative effect is not primarily due to topoisomerase II poisoning, suggesting a different mechanism of action. Compound 9, with an m-methoxy substituent, showed significant activity, indicating the potential of such derivatives in cancer research (Ferlin et al., 2001).
Antibacterial Activity
A series of 8-substituted tetracyclic quinolones with novel structures have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique thiazolopyrazine-incorporated tetracyclic structure enhances the antibacterial efficacy, suggesting the importance of structural modifications in developing new antibacterial agents (Inoue et al., 1994).
Antifungal and Antiplasmodial Activity
Functionalized aminoquinolines have been synthesized and evaluated for their antiplasmodial and antifungal activities. Some derivatives showed moderate activity against the malaria parasite Plasmodium falciparum and certain fungal species, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases (Vandekerckhove et al., 2015).
Anti-inflammatory Agents
Quinoline derivatives, specifically sulfonamide and sulfonyl ester, have been investigated for their anti-inflammatory potential. Some compounds demonstrated enhanced activity compared to standard treatments like ibuprofen, indicating the potential of quinoline derivatives as non-acidic, non-steroidal anti-inflammatory agents (Bano et al., 2020).
Properties
IUPAC Name |
8-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-25-17-18(21-10-9-20-17)26-14-7-11-22(12-14)27(23,24)15-6-2-4-13-5-3-8-19-16(13)15/h2-6,8-10,14H,7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUVNYOKGQZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.